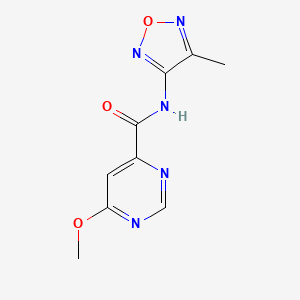

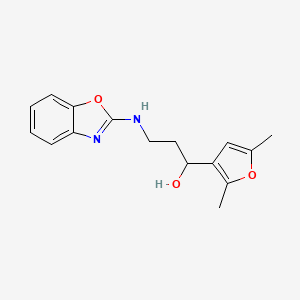

![molecular formula C16H15N3O3S B2709984 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone CAS No. 851130-10-4](/img/structure/B2709984.png)

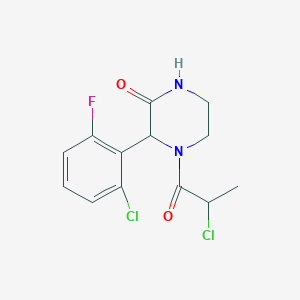

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone” is a benzofuro[3,2-d]pyrimidine derivative . Benzofuro[3,2-d]pyrimidine derivatives are known to possess various biological activities, including anticancer and analgesic properties .

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters . This process is carried out at 40-50°C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuro[3,2-d]pyrimidine derivatives include the aza-Wittig reaction and further reactions with carbon disulfide, alkyl halides, or halogenated aliphatic esters .科学的研究の応用

Molecular Structure and Interactions

The molecular structure of compounds related to 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone exhibits significant pharmaceutical potential. For instance, the benzofuro[3,2-d]pyrimidine system, closely related to the target compound, is noted for its almost coplanar fused rings, facilitating π–π interactions that are crucial for molecular recognition in biological systems. These interactions contribute to the compound's potential in drug design and development, especially where precise molecular interactions are critical (Hu, Hu, & Gao, 2007).

Chemical Synthesis and Reactivity

The reactivity and synthesis processes involving 2-morpholino-4(3H)-pyrimidinone derivatives, which share a core structure with the target compound, have been explored to create optically active pyrimidin-4-yl amino acids. This demonstrates the versatility of such compounds in synthesizing biologically active derivatives, underscoring their utility in medicinal chemistry and drug development (ElMarrouni, Fabrellas, & Heras, 2011).

Pharmacological Potentials

Benzofuro[3,2-d]pyrimidine derivatives, including those similar to 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone, have shown a broad spectrum of pharmacological activities. These range from antiglycation to moderate antiserotonin, anti-angiotensin, antioxidant, and dipeptidyl peptidase-4 inhibitory effects, indicating their potential in treating diverse medical conditions, including metabolic and cardiovascular disorders (Zhukovskaya et al., 2019).

Anticancer and Anti-inflammatory Applications

Compounds derived from 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone have been investigated for their potential anticancer and anti-inflammatory properties. This is exemplified by studies on novel benzodifuranyl derivatives, which have demonstrated significant activity as COX-2 inhibitors and possess analgesic and anti-inflammatory properties, highlighting the therapeutic potential of these compounds in cancer and inflammation-related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Bioactivity and Therapeutic Prospects

The bioactivity of benzofuro[3,2-d] pyrimidine derivatives has been extensively reviewed, demonstrating their importance in pharmaceuticals with applications ranging from antibiosis, anti-inflammatory, anticancer, to cognitive enhancement. This underlines the broad therapeutic prospects of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone and related compounds across various medical fields (Wei-ming, 2010).

将来の方向性

The future directions for the research and development of benzofuro[3,2-d]pyrimidine derivatives could involve further exploration of their anticancer and analgesic properties . Among these compounds, one particular compound (Code 10g) showed highly positive effects in both assessments and would be selected for future work .

作用機序

Target of Action

It is known that benzofuro[3,2-d]pyrimidine derivatives, which are structurally similar to this compound, have been studied for their potential as protein kinase inhibitors .

Mode of Action

It is known that benzofuro[3,2-d]pyrimidine derivatives can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

It is known that protein kinases, which may be inhibited by this compound, play a crucial role in various cellular signaling processes .

Result of Action

It is known that benzofuro[3,2-d]pyrimidine derivatives can inhibit the proliferation of various human cancer cell lines .

特性

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c20-13(19-5-7-21-8-6-19)9-23-16-15-14(17-10-18-16)11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGXFUSMSLLTIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

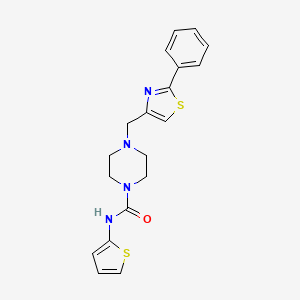

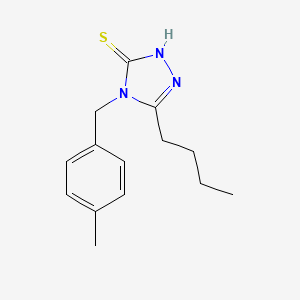

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2709907.png)

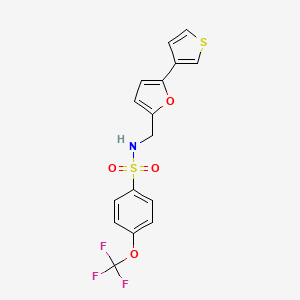

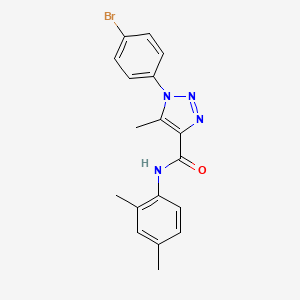

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709912.png)

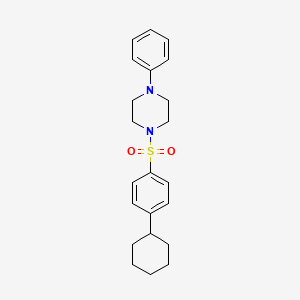

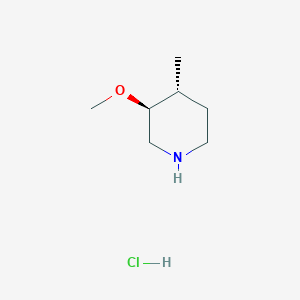

![8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2709916.png)

![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2709919.png)